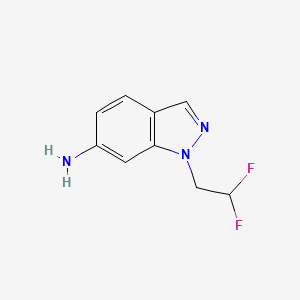

1-(2,2-Difluoroethyl)-1H-indazol-6-amine

Beschreibung

1-(2,2-Difluoroethyl)-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential applications. The presence of the difluoroethyl group imparts distinct physicochemical properties, making it a valuable candidate for various scientific research and industrial applications.

Eigenschaften

Molekularformel |

C9H9F2N3 |

|---|---|

Molekulargewicht |

197.18 g/mol |

IUPAC-Name |

1-(2,2-difluoroethyl)indazol-6-amine |

InChI |

InChI=1S/C9H9F2N3/c10-9(11)5-14-8-3-7(12)2-1-6(8)4-13-14/h1-4,9H,5,12H2 |

InChI-Schlüssel |

JQYIUDVOVCMXBH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1N)N(N=C2)CC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One common method includes the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation techniques and allows access to a wide range of difluoroethylated nucleophiles.

Industrial production methods may involve the use of solid composite catalysts and specific reaction conditions to achieve high yields and purity. For instance, the preparation of similar fluorinated compounds often involves reactions at controlled temperatures and the use of specialized catalysts to ensure efficient production .

Analyse Chemischer Reaktionen

1-(2,2-Difluoroethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The difluoroethyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(2,2-Difluoroethyl)-1H-indazol-6-amine has diverse applications in scientific research:

Chemistry: It is used in the synthesis of novel fluorinated compounds, which are valuable in materials science and agrochemistry.

Biology: The compound’s unique properties make it a useful tool in studying biological processes and interactions.

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, thereby modulating its activity and specificity. The presence of fluorine atoms increases the acidity of the α-proton, tuning the compound’s affinity for drug targets and improving its metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Conclusion

1-(2,2-Difluoroethyl)-1H-indazol-6-amine is a compound of great interest due to its unique properties and wide range of applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable tool in various fields, from chemistry and biology to medicine and industry. The compound’s distinct mechanism of action and comparison with similar compounds highlight its uniqueness and potential for future developments.

Biologische Aktivität

1-(2,2-Difluoroethyl)-1H-indazol-6-amine is a synthetic compound belonging to the indazole family. Its unique structural features, including a difluoroethyl group and an amine group, make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antiviral and anticancer properties, synthesis methods, and case studies.

- Molecular Formula : C₉H₉F₂N₃

- Molecular Weight : Approximately 197.19 g/mol

- Structural Characteristics : The compound features a difluoroethyl substituent at the first position and an amine group at the sixth position of the indazole ring.

Antiviral Activity

Research indicates that 1-(2,2-Difluoroethyl)-1H-indazol-6-amine exhibits significant antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). Its mechanism of action involves:

- Inhibition of Viral Replication : The compound interacts with viral proteins, disrupting viral assembly and replication processes. This positions it as a potential candidate for antiviral therapies targeting HIV.

Case Study: HIV Inhibition

In vitro studies have demonstrated that this compound effectively inhibits HIV replication by binding to specific viral proteins. Further research is ongoing to elucidate its full pharmacological profile and therapeutic potential.

Anticancer Activity

In addition to its antiviral properties, 1-(2,2-Difluoroethyl)-1H-indazol-6-amine has shown promising anticancer activity. It has been evaluated against various human cancer cell lines, revealing significant inhibitory effects.

In Vitro Studies

The compound was tested against several cancer cell lines, including:

- K562 (chronic myeloid leukemia)

- A549 (lung cancer)

- PC-3 (prostate cancer)

- Hep-G2 (hepatoma)

The results indicated that 1-(2,2-Difluoroethyl)-1H-indazol-6-amine exhibits a dose-dependent inhibition of cell proliferation. For instance:

- The IC₅₀ value against K562 cells was approximately 5.15 µM, demonstrating substantial selectivity for cancer cells over normal cells (e.g., HEK-293 with an IC₅₀ of 33.2 µM) .

The anticancer effects are attributed to the compound's ability to induce apoptosis and alter cell cycle dynamics. Key findings include:

- Induction of Apoptosis : Treatment with varying concentrations led to increased apoptosis rates in K562 cells.

- Cell Cycle Arrest : The compound caused an increase in the G0/G1 phase population while decreasing the S phase population, indicating its role in halting cell division .

Synthesis Methods

The synthesis of 1-(2,2-Difluoroethyl)-1H-indazol-6-amine typically involves multi-step processes that can include:

- Nucleophilic substitutions.

- Coupling reactions to modify its structure for enhanced biological activity.

These methods can vary based on specific experimental conditions and desired yields.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity of 1-(2,2-Difluoroethyl)-1H-indazol-6-amine against HIV and various cancer types. Its selective binding affinity for viral proteins distinguishes it from other indazole derivatives.

| Compound | Activity Type | IC₅₀ Value | Selectivity |

|---|---|---|---|

| 1-(2,2-Difluoroethyl)-1H-indazol-6-amine | Antiviral | N/A | High |

| Compound 6o | Anticancer (K562) | 5.15 µM | High |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | Anticancer (HCT116) | 14.3 µM | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.